molecular formula C16H16O3 B149729 6-(1-Naphthyl)-6-oxohexanoic acid CAS No. 132104-09-7

6-(1-Naphthyl)-6-oxohexanoic acid

Cat. No. B149729
M. Wt: 256.3 g/mol
InChI Key: FFLVZZUBTNDFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(1-Naphthyl)-6-oxohexanoic acid” is a complex organic compound. It likely contains a naphthyl group, which is a group of atoms derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “6-oxohexanoic acid” part suggests the presence of a six-carbon chain with a ketone (C=O) at one end and a carboxylic acid (-COOH) at the other .


Synthesis Analysis

While specific synthesis methods for “6-(1-Naphthyl)-6-oxohexanoic acid” are not available, related compounds such as pinacol boronic esters are synthesized using a radical approach . This involves catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

  • N-1-naphthylphthalamic acid (NPA)

    • Scientific Field : Plant Biology and Agriculture .
    • Application Summary : NPA is a chemical tool used in plant biology and agriculture. It’s an anti-auxin compound that interferes with the auxin pathway, affecting multiple growth and patterning processes in plants .
    • Methods of Application : NPA has been used as an auxin transport inhibitor since the 1950s . It directly associates with and inhibits PIN auxin transporters .
    • Results or Outcomes : The use of NPA leads to outgrowth of axillary buds into branches, shaping the shoot architecture, which is closely related to the yield .
  • (S)-1-(1-naphthyl) ethanol (SNE)

    • Scientific Field : Environmental Science and Pollution Research .
    • Application Summary : SNE is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent. It acts as an HMG-CoA reductase inhibitor and is used in the synthesis of statins .
    • Methods of Application : Whole-cell bioreduction of 1-Acetonaphthone to enantiopure SNE using selected microorganisms acquired by soil acclimation technique .
    • Results or Outcomes : Pichia sp. produced SNE with good conversion (75%), yield (67%), and excellent enantiomeric excess (100%) .
  • N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA)

    • Scientific Field : Analytical Chemistry .
    • Application Summary : NEDA is used for colorimetric analysis of arylamine type of drugs. It’s an excellent reagent for the measurement of aromatic amines and nitrite ions in aqueous solution .
    • Methods of Application : NEDA is used in a diazotization reaction for the colorimetric analysis .
    • Results or Outcomes : The use of NEDA allows for the accurate measurement of aromatic amines and nitrite ions .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which is a valuable but unknown transformation .
    • Methods of Application : The protodeboronation of 1, 2, and 3 alkyl boronic esters is achieved using a radical approach .
    • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
  • Biodegradable Chelating Agents

    • Scientific Field : Environmental Science and Pollution Research .
    • Application Summary : This research focuses on the use of environmentally friendly chelating agents in a large number of applications .
    • Methods of Application : The metal chelation ability of the most promising compounds [NTA, EDDS, IDS, methylglycinediacetic acid (MGDA), l-glutamic acid N,N-diacetic acid (GLDA), ethylenediamine-N,N′-diglutaric acid (EDDG), ethylenediamine-N,N′-dimalonic acid (EDDM), 3-hydroxy-2,2-iminodisuccinic acid (HIDS), 2-hydroxyethyliminodiacetic acid (HEIDA), pyridine-2,6-dicarboxylic acid (PDA)] with Fe, Mn, Cu, Pb, Cd, Zn, Ca, and Mg was simulated by computer calculations .
    • Results or Outcomes : The advantages or disadvantages of each compound for the most important applications were discussed .
  • Pesticide Risk Assessment of 1-Naphthylacetic Acid

    • Scientific Field : Pesticide Risk Assessment .
    • Application Summary : 1-Naphthylacetic acid is an active substance used in pesticides .
    • Methods of Application : The risk assessment of this substance is conducted through peer review .
    • Results or Outcomes : The results of the risk assessment are published for public review .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which is a valuable but unknown transformation .
    • Methods of Application : The protodeboronation of 1, 2, and 3 alkyl boronic esters is achieved using a radical approach .
    • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
  • Antioxidant Activity and DNA Cleavage Protection Effect of Naphthyl Hydroxamic Acid Derivatives

    • Scientific Field : Biochemistry .
    • Application Summary : The antioxidant capacity of N-(1-naphthyl)valerohydroxamic acid (NVHA) and N-(1-naphthyl)phenylacetohydroxamic acid (NPAHA) has been evaluated .
    • Methods of Application : The DNA cleavage protection activity of the compounds was assessed by the gel electrophoresis method .
    • Results or Outcomes : The applied methods confirmed that both compounds are capable of inhibiting the free radical mediated DNA damage .
  • Biodegradable Chelating Agents

    • Scientific Field : Environmental Science and Pollution Research .
    • Application Summary : This research focuses on the use of environmentally friendly chelating agents in a large number of applications .
    • Methods of Application : The metal chelation ability of the most promising compounds [NTA, EDDS, IDS, methylglycinediacetic acid (MGDA), l-glutamic acid N,N-diacetic acid (GLDA), ethylenediamine-N,N′-diglutaric acid (EDDG), ethylenediamine-N,N′-dimalonic acid (EDDM), 3-hydroxy-2,2-iminodisuccinic acid (HIDS), 2-hydroxyethyliminodiacetic acid (HEIDA), pyridine-2,6-dicarboxylic acid (PDA)] with Fe, Mn, Cu, Pb, Cd, Zn, Ca, and Mg was simulated by computer calculations .
    • Results or Outcomes : The advantages or disadvantages of each compound for the most important applications were discussed .

properties

IUPAC Name

6-naphthalen-1-yl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(10-3-4-11-16(18)19)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLVZZUBTNDFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645318
Record name 6-(Naphthalen-1-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Naphthyl)-6-oxohexanoic acid

CAS RN

132104-09-7
Record name 6-(Naphthalen-1-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.